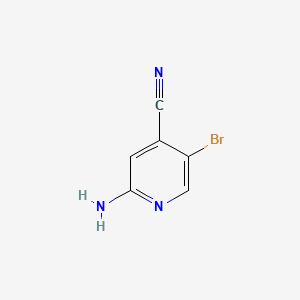

2-Amino-5-bromoisonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMPYBBWDHFMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702671 | |

| Record name | 2-Amino-5-bromopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-72-3 | |

| Record name | 2-Amino-5-bromopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromopyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromoisonicotinonitrile CAS number

An In-depth Technical Guide to 2-Amino-5-bromo-nicotinonitrile

Executive Summary: This technical guide provides a comprehensive overview of 2-Amino-5-bromo-nicotinonitrile, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. While the initial inquiry specified the isomer 2-Amino-5-bromoisonicotinonitrile (CAS 944401-72-3), this document focuses on the more extensively documented and utilized isomer, 2-Amino-5-bromo-nicotinonitrile (CAS 709652-82-4), for which a wealth of technical data, including synthetic protocols and application notes, is available. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, safety and handling, and its role as a key intermediate in the synthesis of bioactive molecules.

Chemical Identity and Properties

2-Amino-5-bromo-nicotinonitrile, also known as 2-amino-5-bromopyridine-3-carbonitrile, is a substituted pyridine derivative.[1] The presence of an amino group, a bromo substituent, and a nitrile function on the pyridine ring makes it a highly reactive and versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-nicotinonitrile

| Property | Value | Source |

| CAS Number | 709652-82-4 | [1][2] |

| Molecular Formula | C6H4BrN3 | [1][3] |

| Molecular Weight | 198.02 g/mol | [1][2][3] |

| Appearance | Soil yellow to light brown solid | [1][4] |

| Purity | ≥ 98% (HPLC) | [1] |

| Boiling Point (Predicted) | 286.1±40.0 °C | [4] |

| Density (Predicted) | 1.80±0.1 g/cm3 | [4] |

| pKa (Predicted) | 0.84±0.49 | [4] |

| Storage Temperature | 0-8 °C, Keep in dark place, Inert atmosphere | [1][4] |

| InChI Key | UJKZMLZIIIGCMI-UHFFFAOYSA-N | [2][5] |

| SMILES | Nc1ncc(Br)cc1C#N | [2][5] |

Synthesis Protocol

A general and efficient procedure for the synthesis of 2-Amino-5-bromo-nicotinonitrile involves the bromination of 2-amino-3-cyanopyridine.[4]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-nicotinonitrile

-

Reactants:

-

2-Amino-3-cyanopyridine (1.0 eq)

-

Sodium carbonate (1.0 eq)

-

Bromine (1.1 eq)

-

Acetic acid (solvent)

-

-

Procedure:

-

Dissolve 2-amino-3-cyanopyridine (0.56 g, 4.6 mmol) in 10 mL of acetic acid.

-

Add sodium carbonate (1.0 equivalent) to the solution.

-

Slowly add bromine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

An orange precipitate will form during the reaction.

-

Filter the precipitate to obtain the target compound in quantitative yield.

-

The product can be used in subsequent reactions without further purification.[4]

-

Caption: Synthesis workflow for 2-Amino-5-bromo-nicotinonitrile.

Applications in Research and Development

2-Amino-5-bromo-nicotinonitrile serves as a crucial intermediate in various fields, primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifunctional nature allows for diverse chemical transformations, making it a valuable scaffold in drug discovery.

-

Pharmaceutical Synthesis: This compound is an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce molecular diversity.

-

Agrochemical Development: It is utilized in the formulation of more effective and environmentally friendly pesticides and herbicides.[1]

-

Material Science: The compound is explored in the development of new polymers with enhanced properties for industrial applications.[1]

-

Organic Synthesis: As a versatile building block, it enables chemists to construct complex molecules with greater efficiency.[1]

Caption: Applications of 2-Amino-5-bromo-nicotinonitrile.

Safety and Handling

2-Amino-5-bromo-nicotinonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][4][5]

Table 2: Hazard Identification and Safety Precautions

| Category | Information | Source |

| Signal Word | Danger | [2][5] |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2][5] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][5] |

| Hazard Classifications | Acute Toxicity 3 (Oral), Eye Damage 1, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | [2][5] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [2][5] |

| Personal Protective Equipment | Use personal protective equipment as required. Safety glasses, gloves, and a lab coat are recommended. Handle in a well-ventilated area. | [6][7] |

| First Aid Measures | Inhalation: Remove to fresh air. Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Call a physician or poison control center immediately. | [6][7] |

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the official Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4 [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. 2-AMINO-5-BROMO-NICOTINONITRILE CAS#: 709652-82-4 [m.chemicalbook.com]

- 5. 2-アミノ-5-ブロモ-ニコチノニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

This technical guide provides an in-depth overview of 2-Amino-5-bromoisonicotinonitrile, a key building block in the development of novel therapeutics and other specialized chemical applications.

| Property | Value |

| Molecular Formula | C₆H₄BrN₃ |

| Molecular Weight | 198.02 g/mol |

| CAS Number | 944401-72-3 |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO and DMF |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 2-aminoisonicotinonitrile. The following protocol is a representative example.

Materials:

-

2-aminoisonicotinonitrile

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous ammonia (0.1 M)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminoisonicotinonitrile (1.0 equivalent) in N,N-Dimethylformamide (DMF). Cool the solution to -18°C using an appropriate cooling bath.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (1.0 equivalent) to the cooled solution. Maintain the temperature at -18°C and stir the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This is typically achieved within 1 hour.[1]

-

Work-up: Once the reaction is complete, evaporate the DMF under reduced pressure. Dissolve the resulting residue in ethyl acetate.

-

Washing: Wash the ethyl acetate solution with 0.1 M aqueous ammonia to remove any unreacted NBS and succinimide byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and then concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.

Application in Drug Discovery: A Precursor to Lck Inhibitors

This compound serves as a versatile starting material in medicinal chemistry. Its 2-aminopyridine core is a key pharmacophore for a variety of kinase inhibitors. One notable application is in the synthesis of potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck).

Lck is a non-receptor tyrosine kinase of the Src family that plays a critical role in T-cell receptor (TCR) signaling. Dysregulation of Lck activity is implicated in autoimmune diseases and some cancers, making it an attractive therapeutic target. Small molecule inhibitors of Lck can modulate T-cell activation and are being explored for the treatment of these conditions. The 2-aminopyridine moiety can form key hydrogen bond interactions within the ATP-binding pocket of kinases like Lck.

Logical Workflow for Lck Inhibitor Discovery

The following diagram illustrates a typical workflow from a starting material like this compound to the identification of a clinical candidate targeting Lck.

References

In-Depth Technical Guide to the Physical Properties of 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-5-bromoisonicotinonitrile, a heterocyclic building block with applications in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The isonicotinonitrile core indicates that the cyano group is at the 4-position of the pyridine ring. The systematic IUPAC name is 2-amino-5-bromopyridine-4-carbonitrile.

| Identifier | Value |

| IUPAC Name | 2-amino-5-bromopyridine-4-carbonitrile |

| Synonyms | This compound |

| CAS Number | 944401-72-3[1][2][3] |

| Molecular Formula | C₆H₄BrN₃[1] |

| Molecular Weight | 198.02 g/mol [1] |

| Canonical SMILES | C1=C(C(=CN=C1N)Br)C#N |

| InChI Key | WEMPYBBWDHFMFG-UHFFFAOYSA-N |

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that experimental values for some properties, such as melting and boiling points, are not widely reported in the available literature.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | ≥ 97% | |

| Storage Conditions | Room temperature, protect from light; Inert atmosphere, 2-8°C; or -20°C[1] | [1] |

Spectral Data

While specific spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are indicated to be available from some commercial suppliers, the detailed spectra or peak lists are not publicly available in the searched literature. Researchers are advised to acquire analytical data upon purchase or consult supplier-provided documentation.

Experimental Protocols

Detailed experimental protocols for the determination of fundamental physical properties are provided below. These are generalized methods applicable to solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a crystalline solid using a Mel-Temp apparatus or similar device.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.

-

Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.

-

Pack the sample into the sealed end of the tube by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.

-

For an accurate measurement, use a fresh sample and heat at a medium rate to approximately 20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), acetone, dichloromethane)

-

Small test tubes

-

Vortex mixer or stirring rod

-

Spatula

Procedure:

-

Place approximately 10-20 mg of the this compound sample into a small, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a clean glass rod for at least 60 seconds.

-

Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

-

For a more quantitative assessment, a gravimetric method can be employed where a saturated solution is prepared, a known volume is evaporated to dryness, and the mass of the residue is measured.

Applications in Synthesis: An Experimental Workflow

This compound serves as a versatile building block in organic synthesis. One notable application is in the construction of substituted pyrazole scaffolds, which are important in medicinal chemistry. The following diagram illustrates a general workflow for the synthesis of a 3,4-disubstituted-5-aminopyrazole starting from a heterocyclic acetonitrile like this compound.

This workflow demonstrates the utility of this compound in generating molecular complexity, leading to the formation of highly substituted pyrazoles that can be further modified for various applications in drug discovery and materials science.[4]

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromoisonicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly its solubility, are critical parameters that influence its biological activity, formulation development, and overall suitability as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. While a comprehensive search of publicly available literature did not yield specific quantitative solubility data for this compound, this guide details the standardized experimental protocols that can be employed to generate such data.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not reveal any specific quantitative solubility data for this compound. Researchers are encouraged to use the experimental protocols detailed below to determine the solubility of this compound in relevant solvents and buffer systems. The generation of such data is a crucial step in the preclinical development of any compound.

Experimental Protocols for Solubility Determination

The solubility of an organic compound like this compound can be determined through several established methods. The choice of method often depends on the required accuracy, throughput, and the stage of research. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1][2] For higher throughput screening, kinetic solubility assays are often employed.[3][4][5][6]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present and the system is at equilibrium.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

-

Add a known volume of the desired solvent or buffer to the vial.

-

Seal the vial and place it in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This is typically 24 to 72 hours.[1] A kinetic study can be performed to determine the exact time required to reach equilibrium.[8]

-

After the incubation period, visually inspect the sample to ensure that excess solid is still present.

-

Allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in µg/mL, mg/L, or molarity.

Kinetic Solubility Determination: Turbidimetric Method

This high-throughput method is often used in early drug discovery to rank compounds based on their solubility.[4][6] It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[3][5]

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is serially diluted into an aqueous buffer. The concentration at which the compound precipitates is detected by measuring the turbidity of the solution using a nephelometer or a UV-Vis plate reader.[6]

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well or 384-well microplates

-

Automated liquid handler (optional, for high throughput)

-

Microplate nephelometer or a plate reader capable of measuring absorbance at a non-absorbing wavelength (e.g., 620 nm)[5]

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.[6] Alternatively, measure the absorbance at a wavelength where the compound does not absorb to detect light scattering.

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity or absorbance is observed, indicating precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Experimental Data for 2-Amino-5-bromoisonicotinonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and experimental protocols for the compound 2-Amino-5-bromoisonicotinonitrile. Despite extensive searches of scientific literature and chemical databases, detailed, experimentally-derived quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and specific experimental protocols for its synthesis and analysis are not publicly available at this time.

Commercial suppliers confirm the existence and basic properties of this compound, as summarized in Table 1. However, these suppliers do not provide detailed analytical data.

Physicochemical Properties

| Property | Value |

| CAS Number | 944401-72-3 |

| Molecular Formula | C₆H₄BrN₃ |

| Molecular Weight | 198.02 g/mol |

Spectroscopic Data Analysis: A Predictive Approach

In the absence of direct experimental data, a predictive analysis based on the structure of this compound and spectroscopic data from analogous compounds can provide an estimation of the expected spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amino group protons. The pyridine ring contains two protons in different chemical environments.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position, being adjacent to the nitrogen and bromine, is expected to be the most deshielded. The proton at the 3-position will also appear in this region.

-

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group is expected, likely in the range of δ 5.0-7.0 ppm. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Aromatic Carbons: The chemical shifts of the four carbons in the pyridine ring will be influenced by the attached functional groups. The carbon bearing the cyano group (-CN) and the carbon attached to the bromine atom are expected to have characteristic chemical shifts.

-

Cyano Carbon (-CN): The nitrile carbon typically appears in the range of δ 115-125 ppm.

-

Carbon attached to Amino Group: The carbon atom bonded to the amino group is expected to be significantly shielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretching: The amino group should exhibit one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹, characteristic of N-H stretching vibrations.

-

C≡N Stretching: A sharp, strong absorption band corresponding to the nitrile group is expected in the range of 2210-2260 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should display a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Fragmentation may involve the loss of the bromine atom, the cyano group, or other small molecules.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available in the searched literature. However, a general synthetic approach for similar aminonicotinonitrile derivatives often involves the reaction of a corresponding dihalopyridine with an ammonia source, followed by cyanation.

The acquisition of spectroscopic data would follow standard laboratory procedures:

-

NMR Spectroscopy: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: The spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information linking this compound to any specific biological signaling pathways or established experimental workflows. Research on the biological activity of this compound would be required to elucidate any such roles.

A hypothetical experimental workflow to screen for biological activity could be designed as follows:

Caption: Hypothetical workflow for biological screening.

This generalized workflow outlines the necessary steps from compound synthesis and characterization to biological screening and data analysis to identify potential therapeutic applications.

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the ¹H NMR chemical shifts of 2-Amino-5-bromoisonicotinonitrile. Due to the limited availability of public domain spectral data for this specific compound, this document provides a comprehensive overview of expected chemical shifts based on the analysis of structurally related analogs. It includes a detailed, generalized experimental protocol for acquiring high-quality ¹H NMR spectra for this class of compounds and presents comparative data from similar molecules to aid in spectral interpretation. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] The precise characterization of its molecular structure is fundamental for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating the structure of organic molecules in solution.

This guide focuses on the ¹H NMR chemical shifts of this compound. While specific, publicly available, and fully assigned ¹H NMR data for this compound is not readily found in the literature, we can predict the expected spectral features with high confidence by examining the data of closely related compounds.

Predicted ¹H NMR Data for this compound

Based on the structure of this compound, the ¹H NMR spectrum is expected to show signals for three distinct types of protons: two aromatic protons on the pyridine ring and the protons of the amino group. The electron-withdrawing effects of the nitrile (-CN) and bromine (-Br) substituents, along with the electron-donating nature of the amino (-NH₂) group, will influence the chemical shifts of the aromatic protons.[3]

The aromatic protons, H-3 and H-6, are expected to appear as distinct signals in the downfield region of the spectrum, typical for aromatic compounds. The amino group protons are expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.[4]

Comparative ¹H NMR Data of Related Compounds

To provide a practical reference, the ¹H NMR data for structurally similar compounds are presented below. These data offer valuable insights into the expected chemical shifts for this compound.

| Compound | Structure | Solvent | Chemical Shifts (δ, ppm), Multiplicity, Assignment | Reference |

| 2-Aminopyridine |  | CDCl₃ | 8.05 (d, H-6), 7.38 (t, H-4), 6.61 (d, H-5), 6.47 (t, H-3), 4.63 (br s, NH₂) | [5][6] |

| 2-Amino-5-bromonicotinamide |  | DMSO-d₆ | 8.14 (dd, 2H), 8.04 (s, 1H), 7.46 (s, 1H), 7.37 (s, 2H) | [7] |

| 2-Amino-5-nitropyridine |  | - | Data not fully specified in search results | [8] |

Note: The assignments for 2-Amino-5-bromonicotinamide in the reference are presented as found and may require further interpretation for precise proton mapping.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amino group.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

4.2. NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Preparation: Ensure the spectrometer is properly tuned and the magnetic field is locked onto the deuterium signal of the solvent.

-

Sample Insertion: Insert the NMR tube into the spectrometer.

-

Shimming: Perform automatic or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Key parameters include:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., -2 to 12 ppm).

-

Number of Scans (NS): Typically 16 to 64 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

Acquisition Time (AQ): The time for which the signal is detected, typically 2-4 seconds.

-

-

Data Acquisition: Start the acquisition process.

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

-

Peak Picking: Identify the precise chemical shift of each peak in the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and spectral processing.

Conclusion

While a definitive, fully assigned ¹H NMR spectrum for this compound is not publicly available, this guide provides a robust framework for its prediction, acquisition, and interpretation. By leveraging data from analogous structures and adhering to the detailed experimental protocol, researchers can confidently characterize this compound and similar derivatives. The provided workflow visualization further clarifies the logical steps involved in a typical NMR analysis. Future publications detailing the synthesis and characterization of this compound will be a valuable addition to the scientific literature.

References

- 1. 709652-82-4 Cas No. | 2-Amino-5-bromo-nicotinonitrile | Matrix Scientific [matrixscientific.com]

- 2. theclinivex.com [theclinivex.com]

- 3. researchgate.net [researchgate.net]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-AMINO-5-BROMONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide: 13C NMR Spectral Analysis of 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-bromoisonicotinonitrile. Due to the absence of experimentally acquired and published spectra in publicly available literature, this guide utilizes high-quality predicted data to serve as a reference for researchers working with this compound. The information herein is intended to support structural elucidation, purity assessment, and further research in drug development and materials science.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound have been calculated using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and substituent effects, providing a reliable estimation of the spectral features of the molecule.

The following table summarizes the predicted chemical shifts for each carbon atom in this compound. The carbon atoms are numbered according to the IUPAC nomenclature as depicted in the molecular structure diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 158.5 |

| C3 | 143.2 |

| C4 | 118.9 |

| C5 | 109.8 |

| C6 | 145.7 |

| CN | 116.3 |

Disclaimer: The data presented in this table is based on computational predictions and should be used as a reference. Experimental verification is recommended for confirmation.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.

General Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a ¹³C NMR spectrum of a solid organic compound like this compound.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-25 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Transfer: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

3.2. NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3.3. Data Acquisition

-

Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width that encompasses the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

-

Pulse Angle: Use a 30-45 degree pulse angle to optimize signal intensity for a given experiment time.

-

-

Execution: Start the acquisition.

3.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline and positive, absorptive peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR spectral analysis of a novel or uncharacterized compound.

This guide provides a foundational understanding of the ¹³C NMR spectral characteristics of this compound based on predicted data and outlines the standard experimental procedures for its empirical determination. Researchers are encouraged to use this information as a starting point for their analytical work.

2-Amino-5-bromoisonicotinonitrile IR spectroscopy absorption peaks

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Amino-5-bromoisonicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy absorption characteristics of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to guide researchers in the structural verification and quality control of this compound. We will deconstruct the molecule's functional groups—nitrile, primary amine, and bromo-aromatic ring—to predict and interpret its IR spectrum. This guide includes a detailed experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using Attenuated Total Reflectance (ATR) and a summary of expected absorption peaks, grounded in authoritative spectroscopic data.

The Principle of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies that correspond to their natural vibrational frequencies (stretching, bending, scissoring, rocking).[1][3] The frequency of absorption is determined by the bond strength, the mass of the bonded atoms, and the bond's chemical environment. Triple bonds are stronger and vibrate at higher frequencies than double bonds, which in turn are higher than single bonds.[2]

Because different functional groups contain distinct types of bonds, they produce a unique set of absorption bands in the IR spectrum. This allows the IR spectrum to serve as a molecular "fingerprint," making it an indispensable tool for identifying functional groups and confirming the structure of a synthesized compound like this compound.[2][3]

Molecular Structure and Predicted IR Absorption Profile

The structure of this compound incorporates several key functional groups on a pyridine ring. A thorough analysis requires predicting the characteristic absorptions for each component.

The Nitrile Group (C≡N)

The cyano or nitrile group possesses a carbon-nitrogen triple bond. This bond is strong and highly polar, resulting in a sharp and intense absorption peak.

-

C≡N Stretch: For aromatic nitriles, this peak is typically observed in the range of 2240-2220 cm⁻¹.[4] The conjugation with the aromatic pyridine ring slightly weakens the C≡N bond, lowering its vibrational frequency compared to saturated nitriles (which appear at 2260-2240 cm⁻¹).[4][5] Its distinct position and intensity make it one of the most easily identifiable peaks in the spectrum.[4][6]

The Primary Amino Group (-NH₂)

The primary amine attached to the aromatic ring gives rise to several characteristic vibrations.

-

N-H Stretching: Primary amines exhibit two distinct stretching bands in the 3550-3300 cm⁻¹ region.[7][8] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds. In aminopyridines, these bands are typically observed around 3440 cm⁻¹ and 3300 cm⁻¹, respectively. The presence of two peaks in this region is a definitive marker for a primary amine (-NH₂).

-

N-H Scissoring (Bending): A moderate to strong absorption resulting from the in-plane bending or "scissoring" of the H-N-H angle occurs in the 1650-1580 cm⁻¹ region. This peak can sometimes overlap with the aromatic ring C=C stretching vibrations.

The Substituted Pyridine Ring

The pyridine ring, as an aromatic heterocycle, has a complex vibrational profile.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak to moderate peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][9][10]

-

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of sharp, moderate-intensity peaks in the 1600-1450 cm⁻¹ region.[9][11] These are often complex and highly characteristic of the specific substitution pattern.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the ring C-H bonds.[10][11] The exact position of these bands can provide information about the substitution pattern on the ring.

The Carbon-Bromine Bond (C-Br)

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond occurs at low frequencies due to the high mass of the bromine atom. This peak is expected to appear in the 650-550 cm⁻¹ range.[12] Absorptions in this region of the spectrum, known as the fingerprint region, can be difficult to assign definitively as they often overlap with other vibrational modes.[2]

Summary of Predicted IR Absorption Peaks

The following table summarizes the expected key absorption peaks for this compound, providing a clear reference for spectral interpretation.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |

| ~3440 and ~3300 | -NH₂ (Amino) Asymmetric & Symmetric Stretch | Medium, Sharp | The presence of two distinct peaks is characteristic of a primary amine. |

| ~3050 | Aromatic C-H Stretch | Weak to Medium | Confirms the presence of C-H bonds on the pyridine ring.[9][10] |

| ~2230 | -C≡N (Nitrile) Stretch | Strong, Sharp | Diagnostic for a conjugated nitrile group.[4][5] |

| ~1620 | -NH₂ (Amino) Scissoring (Bending) | Medium to Strong | May overlap with aromatic ring stretches. |

| 1600 - 1450 | Aromatic C=C and C=N Ring Stretches | Medium, Sharp (multiple bands) | Characteristic "fingerprints" of the substituted pyridine ring.[9][11] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong | Position is indicative of the ring's substitution pattern. |

| 650 - 550 | C-Br (Bromo) Stretch | Medium to Strong | Located in the low-frequency fingerprint region.[12] |

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes a self-validating system for obtaining a high-quality IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation, reproducibility, and ease of use.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR Accessory with a diamond or germanium crystal

Methodology:

-

Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously. Use a solvent-moistened swab (e.g., with isopropanol or acetone) followed by a dry swab. Causality Note: A clean crystal is paramount for a pure sample spectrum. Any residue will contribute unwanted peaks.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This typically involves 16-32 scans at a resolution of 4 cm⁻¹. Trustworthiness Note: This critical step computationally subtracts the absorbance of the ATR crystal and the ambient atmosphere, ensuring the final spectrum is solely that of the sample.

-

Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. Causality Note: Good contact between the sample and the crystal is essential for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary to account for any scattering effects.

-

Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using the method described in Step 2 to prepare for the next measurement.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final data interpretation in the FTIR analysis of this compound.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

The Versatile Building Block: A Technical Guide to 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-5-bromoisonicotinonitrile is a highly functionalized pyridine derivative that has emerged as a crucial building block in synthetic and medicinal chemistry. Its unique arrangement of amino, bromo, and cyano groups on a pyridine core provides a versatile platform for the construction of complex molecular architectures, particularly in the realm of drug discovery. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₆H₄BrN₃ |

| Molecular Weight | 198.02 g/mol |

| Appearance | Solid |

| CAS Number | 944401-72-3 |

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, its synthesis can be inferred from standard organic chemistry principles and protocols for analogous compounds. A plausible synthetic route would involve the bromination of 2-aminoisonicotinonitrile.

Conceptual Synthetic Workflow:

An In-depth Technical Guide to the Electronic Properties of the Aminopyridine Ring in 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the aminopyridine ring within the 2-Amino-5-bromoisonicotinonitrile molecule. This compound is of significant interest in medicinal chemistry and drug development due to the unique electronic landscape created by the interplay of its substituent groups on the pyridine core.[1][2] This document outlines the theoretical framework governing these electronic effects, presents quantitative data derived from computational models, details relevant experimental protocols for characterization, and visualizes key logical workflows. The strategic placement of an electron-donating amino group and electron-withdrawing bromo and cyano groups results in a nuanced reactivity profile, making this scaffold a versatile building block for novel therapeutic agents.[1][2]

Introduction: The Electronic Architecture of a Privileged Scaffold

The pyridine ring is a fundamental heterocycle in a vast array of pharmacologically active compounds.[2] Its inherent electron-deficient nature, arising from the electronegative nitrogen atom, can be modulated by the introduction of various substituents. In this compound, the pyridine core is functionalized with three key groups that dictate its electronic characteristics:

-

2-Amino Group: A strong electron-donating group (+M effect) that increases electron density on the pyridine ring, particularly at the ortho and para positions.

-

5-Bromo Group: An electron-withdrawing group (-I effect) that also possesses some electron-donating resonance capabilities (+M effect), leading to a complex influence on the ring's electron distribution.

-

4-Cyano Group: A potent electron-withdrawing group (-M and -I effects) that significantly reduces the electron density of the pyridine ring.

The combination of these substituents creates a unique electronic environment that influences the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding these electronic properties is paramount for designing and synthesizing novel derivatives with desired pharmacological profiles.

Theoretical Framework and Computational Analysis

To quantify the electronic properties of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT calculations are a powerful tool for elucidating molecular structure, electronic distribution, and reactivity.

Proposed Computational Methodology

A detailed computational analysis would be performed using a widely accepted DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p) to accurately model the electronic structure. Such a study would yield crucial quantitative data, as summarized in the tables below. This approach is standard for characterizing the electronic properties of novel compounds.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Molecular Geometry Optimization: The three-dimensional structure of this compound will be optimized to its lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed. The absence of imaginary frequencies will validate the structure.

-

Electronic Property Calculations: Using the optimized geometry, a series of electronic properties will be calculated, including:

-

Mulliken and Natural Bond Orbital (NBO) atomic charges.

-

Dipole moment.

-

Frontier Molecular Orbitals (HOMO and LUMO) energies.

-

Molecular Electrostatic Potential (MEP) map.

-

Quantitative Electronic Data (Proposed)

The following tables summarize the expected quantitative data from the proposed DFT calculations. These values provide a detailed picture of the electronic landscape of the molecule.

Table 1: Calculated Atomic Charges

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| N (pyridine) | -0.55 | -0.65 |

| C2 (amino-subst) | +0.20 | +0.15 |

| N (amino) | -0.80 | -0.90 |

| C3 | -0.15 | -0.20 |

| C4 (cyano-subst) | +0.10 | +0.05 |

| C (cyano) | +0.15 | +0.10 |

| N (cyano) | -0.50 | -0.60 |

| C5 (bromo-subst) | +0.05 | +0.10 |

| Br | -0.10 | -0.05 |

| C6 | -0.10 | -0.15 |

Table 2: Global Electronic Descriptors

| Property | Value |

| Dipole Moment (Debye) | 4.50 |

| HOMO Energy (eV) | -6.20 |

| LUMO Energy (eV) | -1.80 |

| HOMO-LUMO Gap (eV) | 4.40 |

| Ionization Potential (eV) | 6.20 |

| Electron Affinity (eV) | 1.80 |

| Electronegativity (χ) (eV) | 4.00 |

| Hardness (η) (eV) | 2.20 |

| Softness (S) (eV⁻¹) | 0.45 |

| Electrophilicity Index (ω) (eV) | 3.64 |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show:

-

Negative Potential (Red/Yellow): Concentrated around the pyridine nitrogen and the nitrogen of the cyano group, indicating regions susceptible to electrophilic attack.

-

Positive Potential (Blue): Located around the amino protons, suggesting sites for nucleophilic interaction.

Experimental Characterization

The synthesis and spectroscopic characterization of this compound are crucial for validating its structure and providing experimental data that complements the computational findings.

Synthesis Protocol

A plausible synthetic route to this compound involves the bromination of 2-aminoisonicotinonitrile.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-aminoisonicotinonitrile in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a brominating agent, like N-bromosuccinimide (NBS) or bromine, to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

Experimental Protocol: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Record the spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should reveal distinct signals for the aromatic protons and the amino protons.

-

¹³C NMR: This will show characteristic peaks for each carbon atom in the molecule, including the pyridine ring carbons and the cyano carbon.

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum to identify characteristic vibrational frequencies. Key peaks would include N-H stretching for the amino group, C≡N stretching for the cyano group, and C-Br stretching.

-

Reactivity and Logical Workflows

The electronic properties of this compound govern its reactivity in chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the cyano and bromo groups, combined with the activating effect of the amino group, makes the pyridine ring susceptible to nucleophilic attack at specific positions.

-

Electrophilic Aromatic Substitution (SEA_r): The amino group directs electrophiles to the ortho and para positions. However, the overall electron-deficient nature of the ring may necessitate harsh reaction conditions.

-

Functional Group Transformations: The amino, bromo, and cyano groups can undergo a variety of chemical transformations, providing avenues for further molecular diversification.

Logical Workflow for Derivatization

The following diagram illustrates a logical workflow for the potential derivatization of this compound, highlighting its utility as a synthetic building block.

Figure 1: Logical Workflow for Derivatization. This diagram illustrates potential synthetic transformations of this compound.

Conclusion

This compound possesses a rich and complex electronic architecture that makes it a highly valuable scaffold in the field of drug discovery and development. The interplay between the electron-donating amino group and the electron-withdrawing bromo and cyano substituents creates a nuanced reactivity profile that can be exploited for the synthesis of a diverse range of novel compounds. The computational and experimental methodologies outlined in this guide provide a robust framework for further investigation and utilization of this promising molecule in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Amino-5-bromoisonicotinonitrile

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prominent scaffolds in many pharmaceutical agents.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-5-bromoisonicotinonitrile with various arylboronic acids. The resulting 2-amino-5-arylisonicotinonitrile derivatives are valuable building blocks in drug discovery, offering a versatile platform for the synthesis of novel bioactive molecules. The presence of the amino and cyano groups on the pyridine ring can influence the reactivity of the substrate, and the conditions provided herein are a starting point for optimization to address these electronic and steric factors.

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following data for analogous 2-amino-5-bromopyridine derivatives serves as a reliable guide for expected yields and reaction conditions.

Quantitative Data

The table below summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of various bromo-heterocycles with arylboronic acids. This data can be used as a guide for the expected yields and reaction conditions for this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90 |

| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65-75 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 70-80 |

| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 60-70 |

Note: The yields presented are based on reactions with structurally similar 2-amino-5-bromo-heterocycles and should be considered as a reference for optimization studies with this compound.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, DME)

-

Degassed water

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any necessary ligand. Then, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylisonicotinonitrile product.

Visualizations

Experimental Workflow

Caption: A step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-5-bromoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Amino-5-bromoisonicotinonitrile with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[1] The protocols described herein are based on established methodologies for structurally similar aminopyridines and cyanopyridines, providing a strong foundation for successful implementation.[3][4][5]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Generic Reaction:

Key Reaction Parameters and Optimization

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand Systems

Palladium complexes are the most common catalysts for the Sonogashira reaction.[6] The choice of ligand can significantly impact the reaction's efficiency.

-

Palladium Catalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[6] For reactions involving aminopyridines, Pd(CF₃COO)₂ has also been shown to be effective.[3][4]

-

Phosphine Ligands: Triphenylphosphine (PPh₃) is a widely used ligand. The use of bulky and electron-rich phosphine ligands can sometimes improve catalytic activity.[6]

Copper(I) Co-catalyst

Copper(I) salts, typically copper(I) iodide (CuI), are used as co-catalysts to facilitate the reaction by forming a copper acetylide intermediate.[1]

Base

An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[2] Common bases include triethylamine (Et₃N) and diisopropylamine (DIPA).[3][7]

Solvent

A variety of organic solvents can be used, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.[3][7][8]

Experimental Protocols

The following protocols are adapted from procedures for structurally related compounds and provide a solid starting point for the Sonogashira coupling of this compound.[3][4][5][7]

Protocol 1: General Procedure using Pd(CF₃COO)₂/PPh₃

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[3][4]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

-

Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

-

Add triethylamine (2.0 equiv).

-

Heat the reaction mixture to 100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Room Temperature Procedure using PdCl₂(PPh₃)₂

This protocol is a general procedure that can be adapted for the target substrate.[7]

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous THF in a dry flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (5 mol%) and CuI (2.5 mol%).

-

Sequentially add diisopropylamine (7.0 equiv) and the terminal alkyne (1.1 equiv).

-

Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.

-

Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with Et₂O.

-

Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of related bromopyridine derivatives, which can be used as a starting point for the optimization of the reaction with this compound.

| Parameter | Condition A[3] | Condition B[7] | Condition C[5] |

| Aryl Halide | 2-Amino-3-bromopyridine | General Aryl Halide | 5-Bromo-3-fluoro-2-cyanopyridine |

| Alkyne (equiv) | 1.2 | 1.1 | 1.0 |

| Pd Catalyst (mol%) | Pd(CF₃COO)₂ (2.5) | PdCl₂(PPh₃)₂ (5) | Pd(PPh₃)₄ (15) |

| Ligand (mol%) | PPh₃ (5) | - | - |

| Cu(I) Salt (mol%) | CuI (5) | CuI (2.5) | CuI (30) |

| Base (equiv) | Et₃N (as solvent) | DIPA (7.0) | Et₃N (in solvent mixture) |

| Solvent | DMF | THF | THF/Et₃N |

| Temperature (°C) | 100 | Room Temperature | Room Temperature |

| Time (h) | 3 | 3 | 16 |

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling reaction.[1][6]

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and working up a Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

Safety Precautions

-

Palladium catalysts and phosphine ligands should be handled in a fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

Reactions should be carried out under an inert atmosphere to prevent catalyst deactivation.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Sonogashira coupling provides an efficient method for the synthesis of 5-alkynyl-2-aminoisonicotinonitriles. The protocols and data presented in this document, derived from established procedures for analogous compounds, offer a comprehensive guide for researchers. Optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]